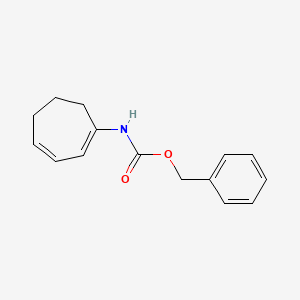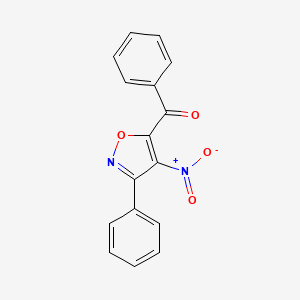![molecular formula C26H30NO2P B14296201 Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate CAS No. 112305-77-8](/img/structure/B14296201.png)
Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate is an organophosphorous compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorenyl group, a pentylamino substituent, and a phenylphosphinate moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate can be synthesized through a multi-step process involving the reaction of phosphinic acid with ethyl chloroformate in the presence of pyridine . The reaction conditions typically require controlled temperatures and inert atmospheres to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties in treating certain diseases.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate include:
- Ethyl phenylphosphinate
- Diphenylphosphinic acid
- Phenylphosphinic acid ethyl ester
Uniqueness
This compound is unique due to its specific structural features, such as the fluorenyl group and pentylamino substituent, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
112305-77-8 |
|---|---|
Fórmula molecular |
C26H30NO2P |
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
9-[ethoxy(phenyl)phosphoryl]-N-pentylfluoren-9-amine |
InChI |
InChI=1S/C26H30NO2P/c1-3-5-13-20-27-26(30(28,29-4-2)21-14-7-6-8-15-21)24-18-11-9-16-22(24)23-17-10-12-19-25(23)26/h6-12,14-19,27H,3-5,13,20H2,1-2H3 |
Clave InChI |
QVCKVNFLBAZSGA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCNC1(C2=CC=CC=C2C3=CC=CC=C31)P(=O)(C4=CC=CC=C4)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


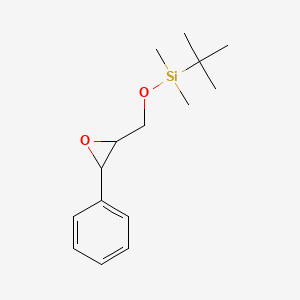
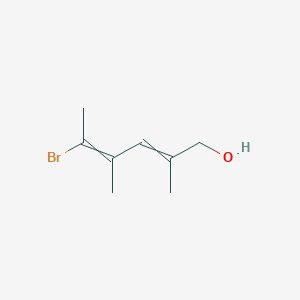
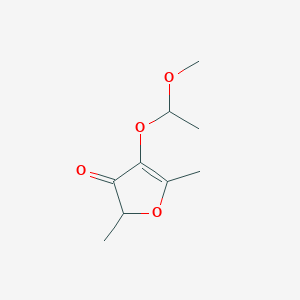
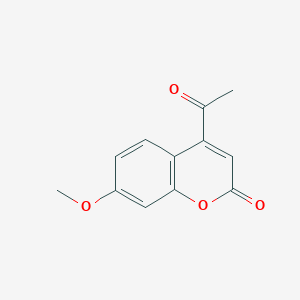
![7-(Bromomethyl)-5-methyl-2H-[1,3]dioxolo[4,5-g]quinoxalin-6(5H)-one](/img/structure/B14296150.png)
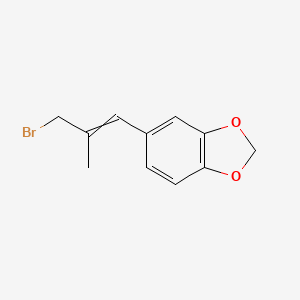
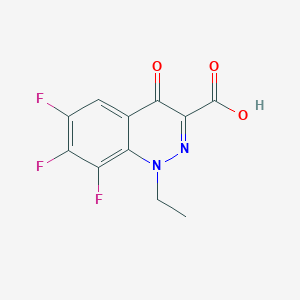
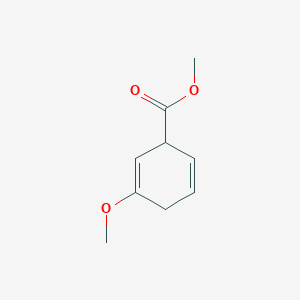
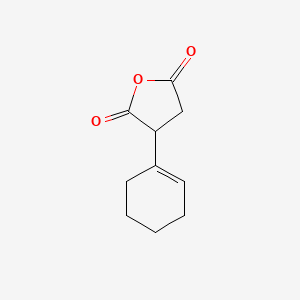
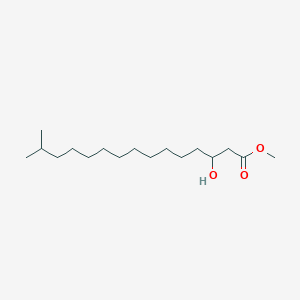
![Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4'-oxydibenzoate](/img/structure/B14296179.png)

